

How to address AV-5080 solubility problems

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Compound of Interest

Compound Name: AV-5080

Cat. No.: B11034536

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Technical Support Center: AV-5080

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with the neuraminidase inhibitor, **AV-5080**.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of **AV-5080**?

A1: **AV-5080** is an orally active neuraminidase inhibitor.^[1] Published data indicates that **AV-5080** has "reasonably good solubility" under specific experimental conditions.^[2] It has demonstrated good solubility across a pH range of 2 to 7.^[3]

Q2: In what solvents has **AV-5080** solubility been tested?

A2: **AV-5080** has been tested for solubility in a urea-bisulphite solution containing 2% dimethyl sulfoxide (DMSO) at various pH levels.^[2] For in vitro assays, stock solutions of **AV-5080** have been prepared in DMSO at concentrations of 20 or 50 mg/mL, which were then further diluted in aqueous media.^[2]

Q3: What is the chemical name and formula for **AV-5080**?

A3: The chemical name for **AV-5080** is [(3R,4R,5S)-5-[(diaminomethylene)amino]-3-(1-ethylpropoxy)-4-[(fluoroacetyl)amino]cyclohex-1-ene-1-carboxylic acid]. Its chemical formula is C₁₅H₂₅FN₄O₄.

Troubleshooting Guide

Q1: I am having trouble dissolving **AV-5080** in a purely aqueous buffer. What should I do?

A1: Direct dissolution of **AV-5080** in a purely aqueous buffer may be challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. For in vitro experiments, researchers have successfully prepared stock solutions of **AV-5080** in DMSO at concentrations as high as 20 or 50 mg/mL. This stock solution can then be serially diluted to the desired final concentration in your aqueous experimental medium.

Q2: My **AV-5080** precipitated out of solution after diluting my DMSO stock in an aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many compounds. Here are a few troubleshooting steps:

- Decrease the final concentration: The final concentration of **AV-5080** in your aqueous buffer might be above its solubility limit under those conditions. Try working with a lower final concentration.
- Increase the percentage of co-solvent: If your experimental conditions allow, slightly increasing the final percentage of DMSO in your working solution may help maintain solubility. However, be mindful of the potential effects of the solvent on your experiment.
- Adjust the pH of the aqueous buffer: The solubility of **AV-5080** has been shown to be stable across a pH range of 2.0 to 7.0. Ensure the pH of your final solution is within this range.
- Use sonication: After diluting the stock solution, brief sonication of the final working solution can help to dissolve any small precipitates that may have formed.
- Warm the solution: Gentle warming of the solution might increase the solubility of **AV-5080**. However, be cautious about the thermal stability of the compound.

Q3: I need to prepare a solution of **AV-5080** for an in vivo study and cannot use high concentrations of DMSO. What are my options?

A3: For in vivo studies where DMSO might be toxic, alternative formulation strategies may be necessary. While specific in vivo formulations for **AV-5080** are not detailed in the provided search results, for a related compound, a formulation of 20% hydroxypropyl-beta-cyclodextran for intravenous administration and 0.5% hydroxypropylmethylcellulose for oral administration in rats was used. Exploring such formulation vehicles could be a viable approach for in vivo delivery of **AV-5080**.

Quantitative Solubility Data

The following table summarizes the published solubility data for **AV-5080**.

Solvent System	pH	Solubility (µM)
Urea-bisulphite solution with 2% DMSO	2.0	208.6
Urea-bisulphite solution with 2% DMSO	4.0	228.4
Urea-bisulphite solution with 2% DMSO	7.0	211.6

Data sourced from Ivachtchenko, A.V. et al. (2014).

Experimental Protocols

Protocol for Preparation of an **AV-5080** Stock Solution

This protocol is based on methodologies described in the literature.

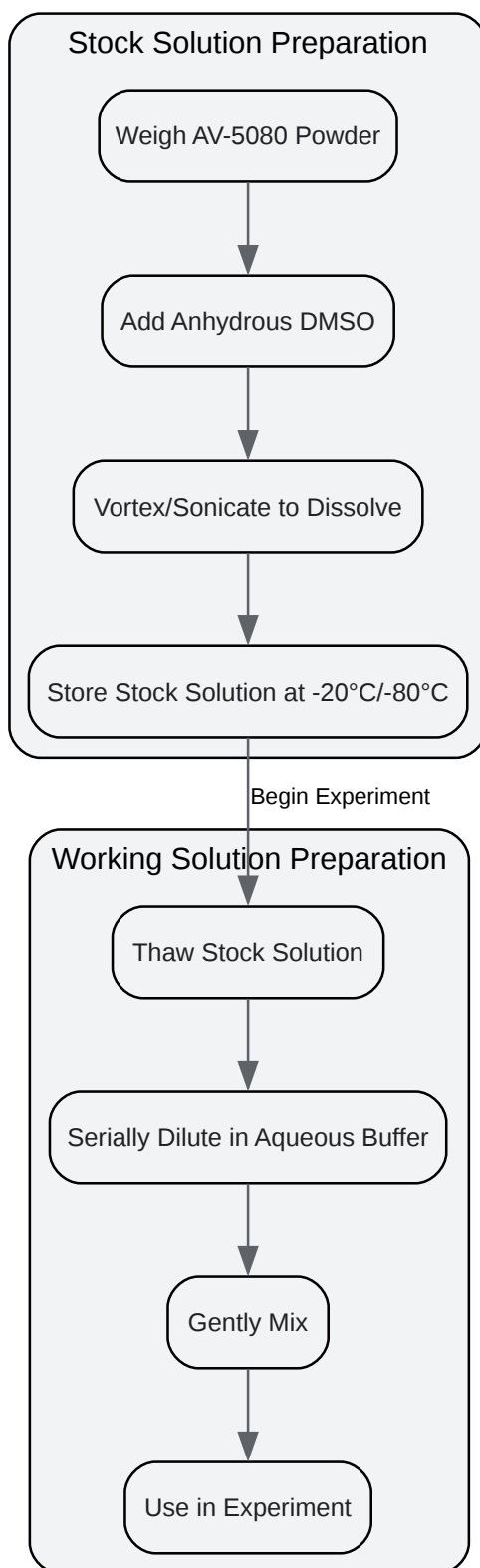
- Materials:
 - **AV-5080** powder
 - Dimethyl sulfoxide (DMSO), anhydrous
 - Sterile microcentrifuge tubes or vials
 - Calibrated pipette

- Procedure:
 1. Weigh the desired amount of **AV-5080** powder in a sterile microcentrifuge tube.
 2. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL or 50 mg/mL).
 3. Vortex the solution until the **AV-5080** is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.
 4. Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparation of Working Solutions

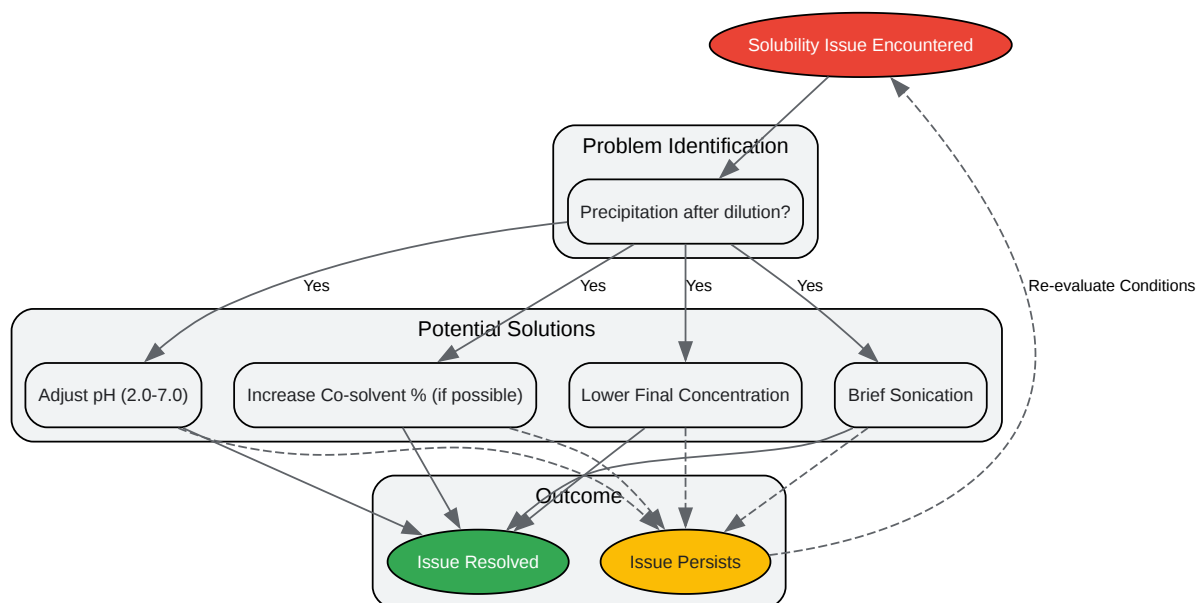
- Materials:
 - **AV-5080** stock solution (in DMSO)
 - Desired aqueous buffer or cell culture medium
 - Sterile tubes
- Procedure:
 1. Thaw an aliquot of the **AV-5080** stock solution.
 2. Perform serial dilutions of the stock solution into the desired aqueous buffer or medium to achieve the final working concentration.
 3. Ensure that the final concentration of DMSO in the working solution is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).
 4. Vortex gently to mix after each dilution step.

Visualizations



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Caption: Experimental workflow for preparing **AV-5080** solutions.



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Caption: Troubleshooting pathway for **AV-5080** solubility issues.

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